Cerium(IV) sulfate tetrahydrate is a strong oxidizing agent widely used in quantitative analysis (cerimetry), organic synthesis, and as a precursor for cerium-based materials.[1][2] As a hydrated, crystalline solid, its specific properties, including solubility in acidic aqueous solutions and defined thermal decomposition profile, distinguish it from anhydrous forms and other common cerium(IV) salts.[3][4] These characteristics are critical for applications requiring high-purity, stable, and reproducible oxidizing power, particularly in aqueous media.
Substituting Cerium(IV) sulfate tetrahydrate with its anhydrous form, Ceric Ammonium Nitrate (CAN), or other oxidants is a critical process error. The hydration state directly governs thermal stability and solubility, making the tetrahydrate non-interchangeable with the anhydrous salt in thermally sensitive processes.[3][5] Furthermore, the choice of anion (sulfate vs. nitrate) fundamentally alters the redox potential and complexation behavior of the Ce(IV) ion in solution, impacting reaction kinetics and selectivity.[6][7] For example, the formal potential of the Ce(IV)/Ce(III) couple is +1.44 V in 1M H2SO4 but shifts to +1.61 V in 1M HNO3, a difference that makes CAN and ceric sulfate behave as distinct chemical entities in synthesis and analysis.[6][8]
Thermogravimetric analysis (TGA) shows that Cerium(IV) sulfate tetrahydrate undergoes a distinct, multi-stage decomposition. The four molecules of water are lost in two stages between 80°C and 300°C.[3] The resulting anhydrous cerium sulfate remains stable until further decomposition begins above 400°C.[3] This contrasts with the immediate decomposition profile of the anhydrous salt, providing a wider and more controlled processing window for applications where precise temperature control and precursor state are critical.
| Evidence Dimension | Thermal Decomposition Stages |
| Target Compound Data | Loses four water molecules in two stages (80°C–140°C and 140°C–300°C) before anhydrous salt decomposition (>400°C). |
| Comparator Or Baseline | Anhydrous Cerium(IV) Sulfate: Begins decomposition of the sulfate group directly. |
| Quantified Difference | Provides a stable anhydrous intermediate phase between ~300°C and 400°C, a window not available when starting with the anhydrous form. |
| Conditions | Thermogravimetric Analysis (TGA) under a controlled heating ramp (e.g., 30°C–1000°C). |
This predictable, staged water loss allows for precise control in calcination processes for catalyst or ceramic manufacturing, ensuring reproducible material properties.
The formal redox potential of the Ce(IV)/Ce(III) couple is highly dependent on the supporting acid due to complexation effects. In 1 M sulfuric acid, the potential is +1.44 V (vs. SHE), a value that provides strong oxidizing power suitable for most titrations.[3][9] This is significantly different from the potential in 1 M nitric acid (+1.61 V vs. SHE), the medium for its common substitute, Ceric Ammonium Nitrate (CAN).[4] The lower potential in sulfate media provides greater stability and selectivity in certain analytical procedures compared to the more aggressive oxidation by CAN in nitrate media.
| Evidence Dimension | Formal Redox Potential (E°') |
| Target Compound Data | +1.44 V vs. SHE |
| Comparator Or Baseline | Ceric Ammonium Nitrate (CAN): +1.61 V vs. SHE |
| Quantified Difference | 170 mV lower potential, indicating moderated (less aggressive) oxidizing strength. |
| Conditions | 1 M Sulfuric Acid for Cerium(IV) Sulfate vs. 1 M Nitric Acid for Ceric Ammonium Nitrate. |
This specific redox potential makes it the standard for cerimetry, offering a balance of high oxidizing power and solution stability that is essential for accurate and reproducible volumetric analysis.[10]
High-purity Cerium(IV) sulfate tetrahydrate serves as a reliable precursor for the synthesis of cerium oxide (CeO2) nanoparticles via precipitation methods.[3] The use of a well-defined sulfate precursor, as opposed to nitrate or chloride salts, directly influences the morphology and particle size of the resulting CeO2 during calcination. The sulfate ions can influence the nucleation and growth kinetics, and their removal during calcination is a key process parameter. Using a high-purity, characterized tetrahydrate starting material ensures batch-to-batch consistency in the final nanoparticle properties, which is more difficult to achieve with less-defined or mixed-anion precursors.
| Evidence Dimension | Precursor Influence on Nanoparticle Synthesis |
| Target Compound Data | Enables reproducible synthesis of CeO2 nanoparticles with fluorite-type structure. |
| Comparator Or Baseline | Other cerium salts (e.g., nitrates, chlorides): Anion type (NO3-, Cl-) alters precipitation and calcination behavior, leading to variations in particle size and morphology. |
| Quantified Difference | Qualitative but critical: choice of anion is a primary control parameter for nanoparticle morphology and size. |
| Conditions | Precipitation in aqueous media followed by calcination. |
For researchers and manufacturers of catalysts, abrasives, or UV-filters, starting with this specific precursor provides a more reproducible route to CeO2 nanoparticles with consistent physical properties.
Due to its high purity, excellent stability in sulfuric acid, and well-defined redox potential (+1.44 V vs SHE), this compound is the reagent of choice for preparing standardized solutions for quantitative analysis.[3][9] Its clear endpoint and the colorless nature of the reduced Ce(III) ion make it a superior alternative to potassium permanganate in many applications.[4]
The defined thermal decomposition profile of the tetrahydrate allows for precise control over the calcination process, enabling the production of CeO2 nanoparticles with consistent particle size and morphology.[10] This reproducibility is critical for manufacturing high-performance catalysts, solid oxide fuel cell components, and precision chemical-mechanical planarization (CMP) slurries.
For organic oxidations where aqueous or highly acidic conditions are required and the stronger oxidizing power of Ceric Ammonium Nitrate (CAN) may lead to side reactions, Cerium(IV) sulfate provides a more selective alternative.[6] Its utility in the presence of sodium bromate for the selective oxidation of secondary alcohols highlights its specific reactivity profile.[5]
Irritant